molecular formula C22H23NO5 B2590213 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010919-17-1

9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2590213
CAS RN: 1010919-17-1
M. Wt: 381.428
InChI Key: ITJHKBCOIZXOJW-UHFFFAOYSA-N
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Description

9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.
BenchChem offers high-quality 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermally Curable Monomers

A study focused on a new monomer possessing both benzoxazine and coumarin rings, similar in structural complexity to the specified compound. This monomer demonstrates the ability to undergo dimerization upon photolysis and exhibits a thermal ring-opening reaction of the benzoxazine ring. The thermal behavior of the cured product has been investigated, suggesting potential applications in the development of novel materials with specific curing and performance characteristics (Kiskan & Yagcı, 2007).

Synthetic Transformations

Another area of research involves the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine and its transformation into triphenylene-o-dicarboxylic derivatives, highlighting the chemical versatility and potential for creating complex organic molecules with diverse applications in organic synthesis and materials science (Nicolaides et al., 1996).

Potentiometric Studies

Research on 4-hydroxy-6H-1,3-oxazin-6-ones, which share a similar structural motif with the compound , explores their properties as weak OH acids. These studies provide insights into the acid properties and potential for chemical modifications of such compounds, indicating their relevance in the synthesis of chemically active or responsive materials (Lalaev et al., 2006).

Antimicrobial Activities

Another interesting application area is the synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives. These studies suggest the potential of structurally similar compounds to serve as precursors or active agents in the development of new antimicrobial agents, highlighting the relevance of such chemical structures in pharmacology and drug design (Bektaş et al., 2007).

Allelochemicals and Agricultural Chemistry

Compounds with a benzoxazinone skeleton, akin to the one discussed, have been studied for their biological properties, including phytotoxic, antimicrobial, and insecticidal activities. These findings underscore the importance of such compounds in agricultural chemistry and the development of natural product-based pesticides (Macias et al., 2006).

properties

IUPAC Name

9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-14-20(15-4-6-16(26-3)7-5-15)21(24)17-8-9-19-18(22(17)28-14)12-23(13-27-19)10-11-25-2/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJHKBCOIZXOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCOC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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